molecular formula C18H20N2O3S2 B2445613 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 2177365-99-8

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Cat. No.: B2445613
CAS No.: 2177365-99-8
M. Wt: 376.49
InChI Key: HQFGFSZXFAKVMN-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a useful research compound. Its molecular formula is C18H20N2O3S2 and its molecular weight is 376.49. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-11-14(12(2)23-20-11)3-6-18(22)19-9-15(21)17-5-4-16(25-17)13-7-8-24-10-13/h4-5,7-8,10,15,21H,3,6,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFGFSZXFAKVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bithiophene moiety, a hydroxyethyl group, and an isoxazole ring. Its molecular formula is C19H20N2O2SC_{19}H_{20}N_2O_2S with a molecular weight of 348.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, the following points summarize the proposed mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity. The bithiophene and isoxazole moieties can engage in π-π stacking interactions and hydrogen bonding, enhancing binding affinity.
  • Signal Transduction Pathways : It is hypothesized that this compound could influence pathways such as the PI3K-Akt pathway, which plays a crucial role in cell survival and proliferation .

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound may possess anticonvulsant properties. For example, derivatives that affect AMPA receptors have shown potential in reducing seizure activity in animal models . This suggests that the compound could be explored for its neuroprotective effects.

Anti-inflammatory Effects

The compound's structural components allow it to act as an anti-inflammatory agent. Research indicates that derivatives containing bithiophene structures can modulate immune responses by acting on the STING protein pathway, leading to the production of type I interferons and pro-inflammatory cytokines. This mechanism could be relevant for conditions involving chronic inflammation.

Antimicrobial Activity

Preliminary investigations into related compounds have demonstrated antimicrobial properties against various bacterial strains. Compounds with similar structural features have shown moderate to significant antibacterial and antifungal activities . This suggests potential applications in treating infections.

Research Findings and Case Studies

A summary of relevant research findings is presented in Table 1 below:

StudyFindings
Nishimoto et al. (2008)Investigated AMPA receptor modulationSuggests potential anticonvulsant activity
Cai et al. (2017)Explored neuroprotective effects via PI3K-Akt pathwaySupports neuroprotective properties
Mehdi et al. (2013)Evaluated antimicrobial activitiesIndicates potential for infection treatment

Future Directions

Further research is necessary to fully elucidate the biological activities and mechanisms of action of this compound. Key areas for future exploration include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Target Identification : Identifying specific molecular targets to clarify the mechanism of action.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity.

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